molecular formula C15H15N5O3S B2892213 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide CAS No. 2034504-35-1

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide

Cat. No.: B2892213
CAS No.: 2034504-35-1
M. Wt: 345.38
InChI Key: GGCDMLBWFROEAX-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide is a compound of significant interest in various fields of scientific research. Its unique structure and chemical properties make it a valuable subject for study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide typically involves a multi-step process, including the formation of the pyrido[2,3-d]pyrimidin-4(3H)-one core and its subsequent functionalization. The reaction conditions often require precise control over temperature, pH, and solvent systems to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve streamlined synthetic routes with optimized catalysts and reagents to enhance efficiency and reduce costs. Large-scale reactors and continuous flow systems are often employed to maintain consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide can undergo various types of chemical reactions including oxidation, reduction, and substitution.

Common Reagents and Conditions

Common reagents include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Conditions often involve specific temperatures and pH levels to drive the reactions to completion.

Major Products

The major products formed from these reactions can include various derivatives and analogs that retain the core structure but possess different functional groups, potentially leading to varied biological activities.

Scientific Research Applications

This compound finds applications across multiple domains:

  • Chemistry: As a building block for the synthesis of more complex molecules.

  • Biology: As a probe to study cellular mechanisms and pathways.

  • Medicine: Potential therapeutic agent due to its interaction with specific molecular targets.

  • Industry: Utilized in the development of materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide involves its interaction with molecular targets, such as enzymes or receptors, within the cell. It can modulate various pathways by binding to these targets and altering their activity, which can lead to specific biological effects.

Comparison with Similar Compounds

Compared to similar compounds, N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide stands out due to its unique chemical structure and versatile applications. Similar compounds include:

  • Pyrido[2,3-d]pyrimidin-4(3H)-ones: These compounds share the core structure but differ in their side chains and functional groups, leading to different properties and applications.

  • Thiazole derivatives: These compounds have the thiazole ring system, which imparts distinct chemical and biological characteristics.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S/c1-8-11(24-9(2)18-8)13(21)17-6-7-20-14(22)10-4-3-5-16-12(10)19-15(20)23/h3-5H,6-7H2,1-2H3,(H,17,21)(H,16,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCDMLBWFROEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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